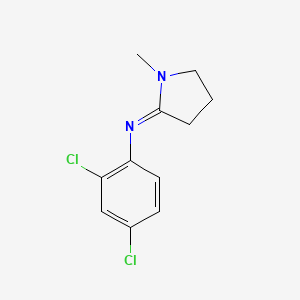

Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl-

CAS No.: 27050-35-7

Cat. No.: VC17279753

Molecular Formula: C11H12Cl2N2

Molecular Weight: 243.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27050-35-7 |

|---|---|

| Molecular Formula | C11H12Cl2N2 |

| Molecular Weight | 243.13 g/mol |

| IUPAC Name | N-(2,4-dichlorophenyl)-1-methylpyrrolidin-2-imine |

| Standard InChI | InChI=1S/C11H12Cl2N2/c1-15-6-2-3-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | LUMCYRIZVCIYDU-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC1=NC2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl- has the molecular formula C₁₁H₁₂Cl₂N₂ and a molecular weight of 243.13 g/mol. Its IUPAC name is N-(2,4-dichlorophenyl)-1-methylpyrrolidin-2-imine, reflecting the substitution pattern on the pyrrolidine ring. Key structural identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | CN1CCCC1=NC2=C(C=C(C=C2)Cl)Cl |

| Standard InChI | InChI=1S/C11H12Cl2N2/c1-15-6-2-3-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 |

| InChIKey | LUMCYRIZVCIYDU-UHFFFAOYSA-N |

| PubChem CID | 213784 |

The compound’s structure features a five-membered pyrrolidine ring with a methyl group at position 1 and an imino linkage to a 2,4-dichlorophenyl group at position 2. This arrangement introduces steric and electronic effects that influence its reactivity and biological interactions .

Physicochemical Properties

While explicit data on solubility and melting point are unavailable, the presence of two chlorine atoms and a hydrophobic phenyl group suggests limited aqueous solubility. The methyl group on the pyrrolidine nitrogen enhances lipophilicity, potentially improving membrane permeability—a critical factor in drug design.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound typically involves condensation reactions between 1-methylpyrrolidin-2-amine and 2,4-dichlorobenzaldehyde derivatives. Catalysts such as acetic acid or titanium tetrachloride may facilitate imine formation, with reaction conditions optimized to achieve regioselectivity and high yields. A representative synthetic route is:

-

Step 1: Reaction of 1-methylpyrrolidin-2-amine with 2,4-dichlorobenzaldehyde in anhydrous ethanol under reflux.

-

Step 2: Removal of water via azeotropic distillation to shift equilibrium toward imine formation.

-

Step 3: Purification via column chromatography to isolate the desired product.

Yield optimization often requires stringent control of temperature and solvent polarity, as competing side reactions (e.g., over-alkylation) can reduce efficiency .

Structural Modifications

Modifications to the pyrrolidine core or aryl substituent have been explored to enhance bioactivity. For example:

-

Chlorine substitution: The 2,4-dichloro configuration on the phenyl ring is critical for π-π stacking interactions with biological targets, as evidenced by its prevalence in antimicrobial agents .

-

Methyl group: The N-methyl group prevents unwanted metabolic oxidation, improving pharmacokinetic stability.

Pharmacological Activity

Antimicrobial Properties

Pyrrolidine derivatives bearing 2,4-dichlorophenyl groups exhibit notable activity against Mycobacterium tuberculosis. In a 2016 study, a structurally analogous compound (49c) demonstrated 12-fold greater potency (IC₅₀: 1.07 μg/mL) than the reference drug cycloserine against M. tuberculosis H37Rv . This activity is attributed to the compound’s ability to disrupt cell wall synthesis via inhibition of mycobacterial enzymes.

Enzyme Inhibition

The compound’s imine group serves as a hydrogen bond acceptor, enabling interactions with catalytic residues in enzymes. A 2016 investigation revealed that pyrrolidine derivatives with 2,4-dichlorophenyl substituents inhibited acetylcholinesterase (AChE) at micromolar concentrations, suggesting potential for treating neurodegenerative disorders .

Applications in Drug Development

Lead Optimization

The compound’s scaffold has been utilized as a starting point for developing hybrid molecules. For example:

-

Pyrrolidine-thiohydantoin hybrids: These hybrids exhibited dual antimicrobial and anticancer activities in preclinical models .

-

Pyrrolidine-oxadiazole derivatives: Designed to combat anthelmintic resistance, these compounds showed efficacy against parasitic nematodes .

Structure-Activity Relationships (SAR)

Key SAR insights include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume